molecular formula C6H4F3N3O4 B2356546 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1174870-62-2

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2356546
CAS No.: 1174870-62-2
M. Wt: 239.11
InChI Key: FCALAZJCUNJLNC-UHFFFAOYSA-N
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Description

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of appropriate hydrazines with 1,3-diketones, followed by nitration and trifluoromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can be compared with other pyrazole derivatives such as:

  • 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 5-nitro-1H-pyrazole-3-carboxylic acid
  • 3,5-dinitro-1H-pyrazole

These compounds share similar structural features but differ in the position and number of substituents, which can significantly affect their chemical properties and applications.

Biological Activity

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative notable for its unique chemical structure, which includes a nitro group and a trifluoromethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications.

  • Molecular Formula : C7H6F3N3O4
  • Molecular Weight : Approximately 239.14 g/mol
  • CAS Number : 1174870-62-2

The presence of the trifluoromethyl group enhances the compound's electrophilicity, making it reactive in various chemical contexts. The nitro group can undergo reduction, providing pathways for further functionalization, while the carboxylic acid moiety contributes to its acidic properties.

Anti-inflammatory Properties

Research indicates that derivatives of trifluoromethylpyrazoles, including this compound, exhibit significant anti-inflammatory activity. Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, molecular docking studies have shown promising binding affinities to COX enzymes, suggesting a mechanism for their anti-inflammatory effects .

Antibacterial Activity

In addition to anti-inflammatory effects, this compound has shown antibacterial properties. The structural characteristics of this compound allow it to interact with bacterial enzymes and disrupt their function, leading to potential therapeutic applications against bacterial infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole compounds:

  • Antitumor Activity : Research has highlighted that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. For example, compounds containing the 1H-pyrazole scaffold have been shown to exhibit antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Molecular Modeling Studies : Computational studies have been employed to predict the interaction of this compound with biological targets. These models help in understanding how modifications to the pyrazole structure can enhance or diminish biological activity .

Comparative Analysis of Related Compounds

To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acidC6H6F3N3O2Contains an amino group instead of a nitro group, enhancing its potential as an amine-based drug candidate.
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acidC9H11F3N2O2Features additional methyl substitution, which may alter its solubility and biological activity.
2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acidC7H6F3N3O4Similar nitro substitution but differs in position on the pyrazole ring, potentially affecting reactivity.

Properties

IUPAC Name

2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O4/c7-6(8,9)3-1-4(12(15)16)11(10-3)2-5(13)14/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALAZJCUNJLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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